Cas no 123313-59-7 (Ajugamacrin B)

Ajugamacrin B structure
Ajugamacrin B structure
Nome del prodotto:Ajugamacrin B
Numero CAS:123313-59-7
MF:C31H44O11
MW:592.674470901489
CID:206450
PubChem ID:14356969

Ajugamacrin B Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid,2-methyl-,(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-(2,5-dihydro-5-oxo-3-furanyl)ethylester, (2S)-
    • Butanoic acid,2-methyl-,(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro
    • Butanoic acid,2-methyl-,(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-(2,5-dihydro-5-oxo-3-furanyl)ethylest
    • Ajugamacrin B
    • Butanoicacid, 2-methyl-,2-[4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-(2,5-dihydro-5-oxo-3-furanyl)ethylester, [1R-[1a,4b,4ab,5b[S*(S*)],6a,8a,8aa]]-
    • Spiro[naphthalene-1(2H),2'-oxirane], butanoicacid deriv.
    • AJUGAMACRIN
    • 123313-59-7
    • Inchi: InChI=1S/C31H44O11/c1-8-17(2)28(36)42-24(22-12-26(35)37-14-22)13-29(7)18(3)11-25(41-21(6)34)31(16-38-19(4)32)27(29)23(40-20(5)33)9-10-30(31)15-39-30/h12,17-18,23-25,27H,8-11,13-16H2,1-7H3/t17-,18+,23+,24-,25-,27+,29-,30-,31+/m0/s1
    • Chiave InChI: JPFTWOXTEMZXOG-JKZOSZDYSA-N
    • Sorrisi: C([C@H](CC)C)(=O)O[C@@H](C[C@@]1([C@H]2[C@@H](CC[C@@]3(OC3)[C@]2(COC(=O)C)[C@@H](OC(=O)C)C[C@H]1C)OC(=O)C)C)C1COC(=O)C=1

Proprietà calcolate

  • Massa esatta: 592.28836222g/mol
  • Massa monoisotopica: 592.28836222g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 14
  • Complessità: 1150
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.03
  • Superficie polare topologica: 144Ų
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD